m-PEG4-NHS ester
Overview
Description
M-PEG4-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of m-PEG4-NHS ester is C14H23NO8 . Its molecular weight is 333.34 . The SMILES string representation is O=C(CCOCCOCCOCCOC)ON1C(CCC1=O)=O .Chemical Reactions Analysis
M-PEG4-NHS ester is a crosslinker with enhanced stability and water solubility . This crosslinker has an NHS ester that can be reacted with a primary amine and a methyltetrazine that is reactive with trans-cyclooctenes .Physical And Chemical Properties Analysis
M-PEG4-NHS ester is a clear liquid . It is colorless and has a molecular weight of 333.34 . Its storage temperature is less than 0°C .Scientific Research Applications
Enhancement of Bioactive Hydrogels :m-PEG4-NHS ester is used to improve cell adhesion and spreading in bioactive hydrogels, crucial for regenerative medicine and drug delivery. Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) serves as a linker for functionalizing proteins with photo-cross-linkable groups, which can be incorporated into PEG hydrogel networks. However, density adjustments of PEG linkers are necessary to avoid blocking integrin binding sites on proteins and to maintain bioactivity over time (Browning et al., 2013).
PEGylation in Biopharmaceuticals :The process of PEGylation, involving covalently bonding polyethylene glycol (PEG) to peptides or proteins, enhances bioavailability and reduces immunogenicity. m-PEG4-NHS ester plays a role in these PEGylation reagents, chosen for their reaction specificity and desired length or branching of the chain. This process is significant in optimizing the pharmacodynamic and pharmacokinetic properties of biopharmaceuticals (Crafts et al., 2016).
Hydrogel Formation for Biomedical Applications :m-PEG4-NHS ester is integral in the formation of hydrogels through oxo-ester mediated native chemical ligation (OMNCL), suitable for in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed by mixing aqueous solutions of NHS and N-Cys functionalized PEGs, demonstrate high viability for cells and minimal inflammatory response in mice, making them attractive for wound healing, tissue repair, and drug delivery applications (Strehin et al., 2013).
Innovative Drug Delivery Systems :Injectable hydrogels using m-PEG4-NHS ester demonstrate potential in biomedical fields like drug delivery and stimuli-responsive drug release. These hydrogels, crosslinked by selenocystamine crosslinkers, show dual redox-responsive degradation and release profiles, beneficial for controlled drug release (Gong et al., 2017).
Functionalization of Peptides and Proteins :m-PEG4-NHS ester is used in the functionalization of peptides and proteins, allowing for rapid modification under aqueous conditions and enabling selective cross-linking with cysteine and lysine residues. This method is significant for the late-stage functionalization of peptides and proteins with PEG units, fluorescent probes, and cytotoxic agents, offering a high level of molecular control for bioconjugate design (Silva et al., 2021).
Myopia Treatment :A novel application of m-PEG4-NHS ester involves its use in treating myopia. A study demonstrated that scleral collagen crosslinked with a four-armed star-shaped PEG molecule with NHS ester functional groups effectively controlled the progression of form-deprivation myopia in rabbits, showcasing its potential in ocular therapeutics (Wang et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO8/c1-19-6-7-21-10-11-22-9-8-20-5-4-14(18)23-15-12(16)2-3-13(15)17/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFFZZPEREGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-NHS ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.